3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-2-carbonitrile
Description
3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-2-carbonitrile is a complex organic compound belonging to the triazolopyridazine class
Properties
IUPAC Name |
3-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c20-12-16-17(2-1-9-21-16)25-10-7-14(8-11-25)19-23-22-18-6-5-15(13-3-4-13)24-26(18)19/h1-2,5-6,9,13-14H,3-4,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYERYIBKPYRIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C5=C(N=CC=C5)C#N)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is the cyclization of a suitable precursor containing the pyridazine and triazole moieties. The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the pyridine nitrogen to a more oxidized state.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Replacement of the pyridine hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Primary amines.
Substitution: Heterocyclic compounds with different substituents.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Medicinal Chemistry: It has been investigated for its potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression.
Biology: Its biological activity has been explored in various cellular assays to understand its mechanism of action.
Industry: The compound's unique structure makes it a candidate for use in advanced materials and chemical synthesis.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with c-Met and Pim-1 proteins, inhibiting their activity.
Pathways Involved: The inhibition of these proteins disrupts signaling pathways that are crucial for cancer cell survival and proliferation.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit anticancer properties and share structural similarities with triazolopyridazines[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Triazolothiadiazine derivatives: Known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects[_{{{CITATION{{{_3{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Uniqueness: 3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-2-carbonitrile stands out due to its specific cyclopropyl group, which enhances its binding affinity and selectivity towards its molecular targets.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
